molecular formula C8H11BO4 B1592998 (3-(Methoxymethoxy)phenyl)boronic acid CAS No. 216443-40-2

(3-(Methoxymethoxy)phenyl)boronic acid

Cat. No. B1592998
M. Wt: 181.98 g/mol
InChI Key: VAPXDSYOTCGWBV-UHFFFAOYSA-N
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Description

(3-(Methoxymethoxy)phenyl)boronic acid, also known as MMPB, is an organic compound with the molecular formula C7H10BO2. It is a colorless solid that is insoluble in water and soluble in organic solvents. MMPB is primarily used in organic synthesis as a reagent for the synthesis of various organic compounds, such as aldehydes, ketones, and alkenes. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. In addition, MMPB is used in the synthesis of bioactive compounds, including those used in the treatment of cancer and other diseases.

Scientific Research Applications

Chemical Synthesis and Reactions

Boronic acids, including derivatives like (3-(Methoxymethoxy)phenyl)boronic acid, play a crucial role in organic synthesis, particularly in the formation of complex molecules. Nishihara, Nara, and Osakada (2002) explored the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, showcasing the potential of boronic acids in synthesizing cationic rhodium complexes with new structures and properties (Nishihara, Nara, & Osakada, 2002). Arnold et al. (2008) discussed the synthesis and application of novel bifunctional boronic acid catalysts for direct amide formation, demonstrating the versatility of boronic acids in facilitating environmentally friendly chemical reactions (Arnold et al., 2008).

Photophysical and Photophysical Properties

The photophysical properties of aryl boronic acid derivatives, including solvatochromism and quantum yield, have been explored by Muddapur et al. (2016), who studied these aspects in various solvents. Their research provides insights into the electronic transitions and molecular interactions of these compounds, highlighting their potential in photophysical applications (Muddapur et al., 2016).

Sensing and Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols, enabling their use in sensing applications. Dowlut and Hall (2006) demonstrated that ortho-hydroxyalkyl arylboronic acids can complex model glycopyranosides under physiologically relevant conditions, suggesting their utility in designing sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Boronic Acid Catalysis

Hall (2019) provided an overview of boronic acid catalysis, highlighting its significance in activating hydroxy groups for direct transformation into useful products under mild conditions. This catalytic property opens up new avenues for boronic acids in various organic reactions, offering a sustainable and efficient approach to chemical synthesis (Hall, 2019).

Pharmaceutical Applications

Boronic acids have found applications in pharmaceuticals, both as active pharmaceutical ingredients and as intermediates in drug synthesis. Yang, Gao, and Wang (2003) reviewed the use of boronic acid compounds in enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for saccharide recognition, underscoring the diverse potential of boronic acids in medicinal chemistry (Yang, Gao, & Wang, 2003).

properties

IUPAC Name

[3-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPXDSYOTCGWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626848
Record name [3-(Methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Methoxymethoxy)phenyl)boronic acid

CAS RN

216443-40-2
Record name [3-(Methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (57.8 mmol) of 3-bromophenol are dissolved in 150 mL of anhydrous DMF. 2.55 g (63.6 mmol) of 60% sodium hydride are then added and the reaction medium is stirred for 1 hour. 4.83 mL (63.6 mmol) of methoxymethyl chloride are then added dropwise and the reaction mixture is stirred for 1 h. After treatment with saturated ammonium chloride solution, extraction with ethyl ether and evaporation of the solvents from the organic phase, the residue obtained is dissolved in 200 mL of anhydrous THF. The mixture is cooled to −78° C. and 25.4 mL (63.6 mmol) of 2.5M butyllithium solution are then added. After stirring for 1 hour at −78° C, 15 mL (65 mmol) of triisopropyl borate are added dropwise. The reaction medium is stirred for 1 hour and then warmed to room temperature, after which it is treated with 1N hydrochloric acid solution. The medium is then extracted with ethyl acetate, after which the organic phases are combined, dried and then concentrated under reduced pressure. After slurrying in heptane and then concentration, a brown solid is obtained (m.p.=45° C., m=5.8 g; Y=67%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
4.83 mL
Type
reactant
Reaction Step Three
Quantity
25.4 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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